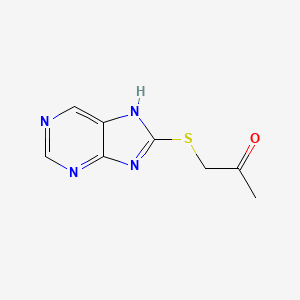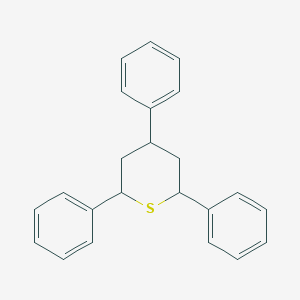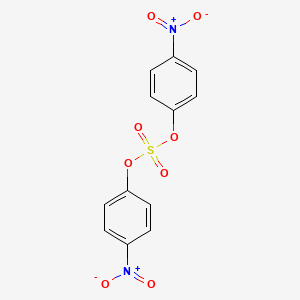
Bis(4-nitrophenyl) sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-nitrophenyl) sulfate is an organic compound with the molecular formula C12H8N2O8S. It is characterized by the presence of two nitrophenyl groups attached to a sulfate moiety. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrophenyl) sulfate typically involves the reaction of 4-nitrophenol with sulfuric acid. The process can be carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a dehydrating agent to facilitate the reaction and prevent the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored to optimize yield and purity.
化学反応の分析
Types of Reactions
Bis(4-nitrophenyl) sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and sulfuric acid.
Reduction: Reduction reactions can convert the nitro groups to amino groups, forming bis(4-aminophenyl) sulfate.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products
Hydrolysis: Produces 4-nitrophenol and sulfuric acid.
Reduction: Produces bis(4-aminophenyl) sulfate.
Substitution: The products depend on the nucleophile used in the reaction.
科学的研究の応用
Bis(4-nitrophenyl) sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme kinetics and as a substrate for certain biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which bis(4-nitrophenyl) sulfate exerts its effects depends on the specific reaction or application. In hydrolysis reactions, the sulfate moiety acts as a leaving group, facilitating the breakdown of the compound. In reduction reactions, the nitro groups are reduced to amino groups, altering the compound’s chemical properties and reactivity.
類似化合物との比較
Similar Compounds
- Bis(4-nitrophenyl) phosphate
- Bis(4-nitrophenyl) carbonate
- 4-Nitrophenyl acetate
Uniqueness
Bis(4-nitrophenyl) sulfate is unique due to the presence of the sulfate group, which imparts distinct chemical properties compared to similar compounds with phosphate or carbonate groups. This uniqueness makes it valuable for specific applications where sulfate chemistry is advantageous.
特性
CAS番号 |
27991-93-1 |
|---|---|
分子式 |
C12H8N2O8S |
分子量 |
340.27 g/mol |
IUPAC名 |
bis(4-nitrophenyl) sulfate |
InChI |
InChI=1S/C12H8N2O8S/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18/h1-8H |
InChIキー |
GVQFAOPYVTURQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



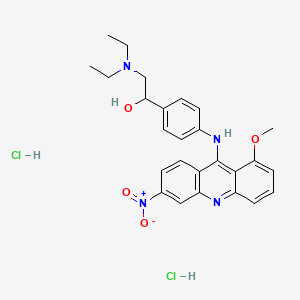
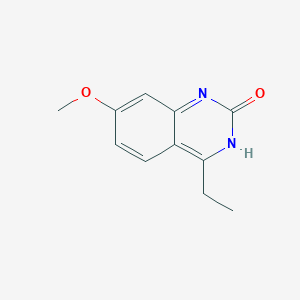

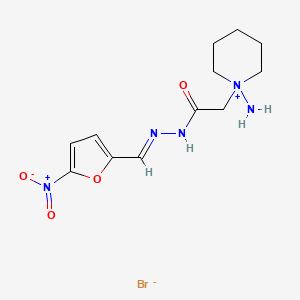

![N-[(2,3-Dichlorophenyl)methyl]urea](/img/structure/B14675865.png)
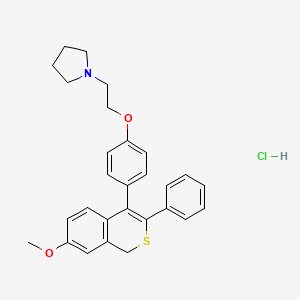
![2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B14675889.png)

